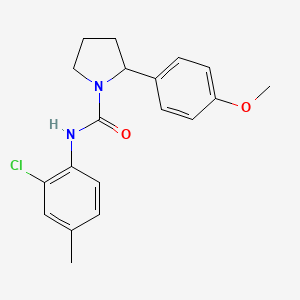
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CMMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the class of pyrrolidinecarboxamide compounds and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, it may act on certain receptors in the brain to reduce pain perception.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of certain enzymes involved in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its potential as a novel drug candidate for the treatment of neuropathic pain and inflammation. However, one of the limitations of using N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One potential area of research is the development of more efficient synthesis methods for N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its potential applications in the field of medicine. Finally, more research is needed to investigate the potential side effects of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its safety profile.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-chloro-4-methylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a catalyst. The resulting product is then purified through a series of extraction and recrystallization steps.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess analgesic properties and has been tested for its efficacy in treating neuropathic pain. Additionally, N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been tested for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-5-10-17(16(20)12-13)21-19(23)22-11-3-4-18(22)14-6-8-15(24-2)9-7-14/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCWOZIYPDDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)
![1-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5986644.png)


![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5986671.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B5986683.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5986723.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5986726.png)